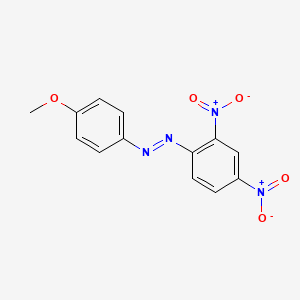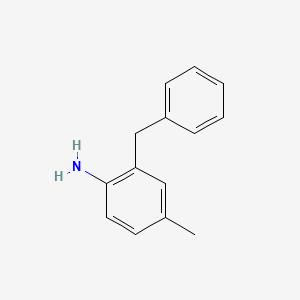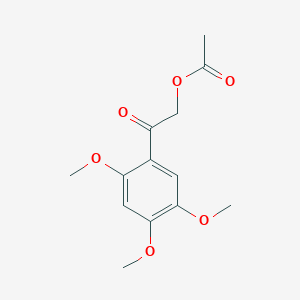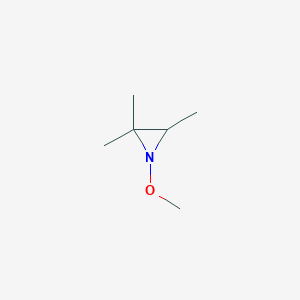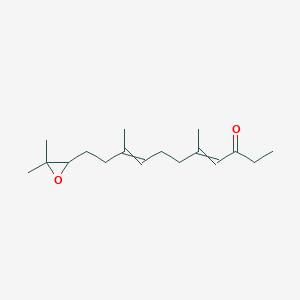
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of a suitable precursor, such as a diene, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The double bonds can be reduced using hydrogenation catalysts to yield saturated compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include diols, saturated hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one involves its interaction with molecular targets through its reactive oxirane ring and double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol
- 3-{3-[(3,3-dimethyloxiran-2-yl)methyl]-4-hydroxyphenyl}-2-hydroxypropanoic acid
Uniqueness
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one is unique due to its specific structural features, including the position and configuration of the oxirane ring and double bonds
Propriétés
Numéro CAS |
40522-09-6 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
11-(3,3-dimethyloxiran-2-yl)-5,9-dimethylundeca-4,8-dien-3-one |
InChI |
InChI=1S/C17H28O2/c1-6-15(18)12-14(3)9-7-8-13(2)10-11-16-17(4,5)19-16/h8,12,16H,6-7,9-11H2,1-5H3 |
Clé InChI |
FIVGGOAFTRVNPN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C=C(C)CCC=C(C)CCC1C(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


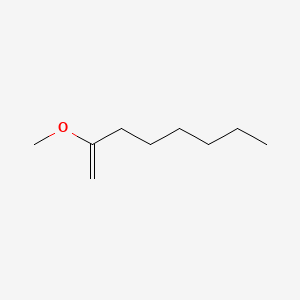

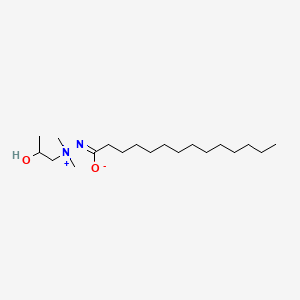
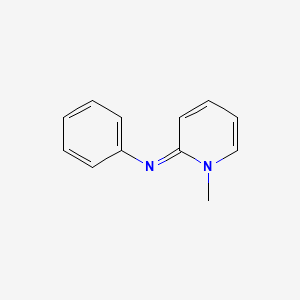
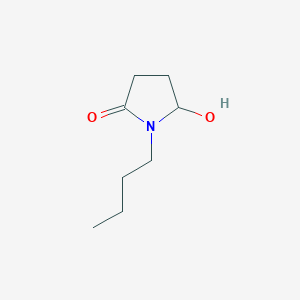
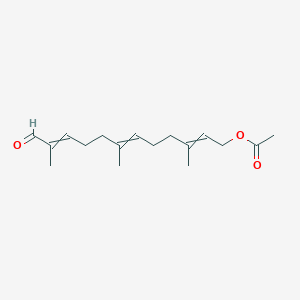
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)

